molecular formula C20H14S2Si B3251180 7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene CAS No. 207742-47-0

7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene

Cat. No.: B3251180
CAS No.: 207742-47-0
M. Wt: 346.5 g/mol
InChI Key: GLBNWAANBUVBMD-UHFFFAOYSA-N
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Description

7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene is a heterocyclic compound featuring a unique fused-ring system. Its structure incorporates silicon (sila) and sulfur (dithia) atoms within a cyclopenta-pentalene backbone, with two phenyl groups attached to the silicon center. This combination confers distinct electronic and steric properties, making it relevant in materials science and coordination chemistry.

Properties

IUPAC Name

7,7-diphenyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14S2Si/c1-3-7-15(8-4-1)23(16-9-5-2-6-10-16)17-11-13-21-19(17)20-18(23)12-14-22-20/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBNWAANBUVBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si]2(C3=C(C4=C2C=CS4)SC=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14S2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene typically involves the reaction of diphenylsilane with sulfur-containing reagents under controlled conditions. One common method includes the use of a cyclization reaction where diphenylsilane reacts with sulfur to form the desired polycyclic structure .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows laboratory-scale procedures with potential scaling up involving similar reaction conditions but optimized for larger quantities. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, facilitating its incorporation into larger molecular structures. The pathways involved often include cyclization and substitution reactions that lead to the formation of stable polycyclic compounds .

Comparison with Similar Compounds

Metallocenic Binuclear Iron Complex ([Fe₂(C₈H₇)(C₁₀H₁₅)(C₈H₆)])

Structural Similarities :

  • Both compounds share a pentalene-based fused-ring system. In the iron complex, two pentalene ligands adopt an eclipsed conformation, while the central pentalene exhibits a slightly distorted chair-like geometry .
  • The Fe–C bond distances in the iron complex (ranging from 2.00–2.15 Å) are comparable to typical Si–C bond lengths (~1.88 Å), though the silicon center in the target compound introduces greater covalent character .

Key Differences :

  • Central Atom : The iron complex uses Fe as a metal center, enabling redox activity and magnetic properties, whereas the sila compound features a tetrahedral silicon atom, favoring steric stabilization via phenyl substituents.
  • Ligand Conformation : The terminal pentalene ligands in the iron complex exhibit uniform bond lengths, while the sila compound’s dithia-sila framework may induce localized bond distortions due to sulfur’s electronegativity.

Chlorinated Cyclopenta-Pentalene Derivatives (e.g., Endrin Ketone)

Structural Motifs :

  • Compounds like endrin ketone (hexachlorodecahydro-cyclopenta[a]pentalenone) share the cyclopenta-pentalene core but substitute heteroatoms with chlorine .
  • The chlorinated derivatives exhibit rigid, polycyclic frameworks but lack the sila-dithia heteroatom combination.

Functional Contrasts :

  • Electronic Effects : Chlorine’s electron-withdrawing nature enhances stability in pesticides, whereas sulfur and silicon in the target compound may increase polarizability and Lewis acidity.

Data Table: Comparative Analysis

Property 7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene [Fe₂(C₈H₇)(C₁₀H₁₅)(C₈H₆)] Endrin Ketone
Central Atom(s) Silicon Iron Chlorine (multiple substituents)
Heteroatoms S, Si None (metal center) Cl
Bond Length Variation Si–C: ~1.88 Å; S–C: ~1.81 Å Fe–C: 2.00–2.15 Å C–Cl: ~1.77 Å
Conformation Likely planar (predicted) Eclipsed pentalene ligands Chair-like (decahedral framework)
Primary Applications Materials science (hypothetical) Coordination chemistry Pesticide

Research Findings and Gaps

  • Synthetic Challenges: Unlike the iron complex, which is synthesized via organometallic routes, the sila compound requires precise control of silicon and sulfur incorporation, limiting yield .
  • Toxicity Profile : Chlorinated derivatives like endrin ketone exhibit high environmental persistence, whereas the sila compound’s ecological impact remains unstudied .

Q & A

Q. How do researchers reconcile discrepancies between theoretical predictions and experimental reactivity?

  • Methodological Answer :
  • Error analysis : Quantify basis set limitations in DFT (e.g., B3LYP vs. M06-2X for sulfur-containing systems) .
  • Experimental controls : Re-run syntheses with purified reagents to exclude impurity-driven effects .
  • Meta-studies : Compare results across labs using standardized protocols (e.g., RAMP risk assessment) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene
Reactant of Route 2
7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene

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